molecular formula C17H13BrN3NaO2S B608527 Lesinurad sodium CAS No. 1151516-14-1

Lesinurad sodium

Cat. No.: B608527
CAS No.: 1151516-14-1
M. Wt: 426.3 g/mol
InChI Key: FVYMVLTWIBGEMC-UHFFFAOYSA-M
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Biochemical Analysis

Biochemical Properties

Lesinurad sodium plays a significant role in biochemical reactions by interacting with the URAT1 and OAT4 uric acid transporters of the kidney . By inhibiting these transporters, it increases renal uric acid excretion and lowers serum uric acid levels . The main transporters involved in proximal tubular reabsorption of uric acid are URAT1 (apical membrane), encoded by SLC22A12, and SLC2A9, encoding glucose transporter 9 (GLUT9) (basolateral membrane) .

Cellular Effects

This compound influences cell function by acting on the kidney . As a potentially nephrotoxic uricosuric drug, it affects the reabsorption process along the nephron . It has been shown to block the reabsorption process, thereby increasing the excretion of uric acid .

Molecular Mechanism

The mechanism of action of this compound involves its binding interactions with biomolecules, specifically the URAT1 and OAT4 uric acid transporters . By inhibiting these transporters, this compound prevents the reabsorption of uric acid in the kidneys, leading to an increase in the excretion of uric acid and a decrease in serum uric acid levels .

Temporal Effects in Laboratory Settings

It is known that at the 200 mg/day dose, serum creatinine more than doubled in 1.8% of this compound patients (versus 0% in placebo) and in 11% of these, it was not reversible .

Metabolic Pathways

This compound is involved in the metabolic pathway of uric acid. It interacts with the URAT1 and OAT4 uric acid transporters, which play a crucial role in the reabsorption of uric acid in the kidneys .

Transport and Distribution

This compound is transported and distributed within cells and tissues via its interaction with the URAT1 and OAT4 uric acid transporters . By inhibiting these transporters, it affects the localization and accumulation of uric acid in the kidneys .

Subcellular Localization

As it interacts with the URAT1 and OAT4 uric acid transporters, it is likely to be localized in the areas of the cell where these transporters are present .

Chemical Reactions Analysis

Types of Reactions: Lesinurad sodium undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxidized forms of this compound, while substitution reactions can produce a range of derivatives with modified functional groups .

Scientific Research Applications

Lesinurad sodium has several scientific research applications, including:

Comparison with Similar Compounds

Properties

IUPAC Name

sodium;2-[[5-bromo-4-(4-cyclopropylnaphthalen-1-yl)-1,2,4-triazol-3-yl]sulfanyl]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14BrN3O2S.Na/c18-16-19-20-17(24-9-15(22)23)21(16)14-8-7-11(10-5-6-10)12-3-1-2-4-13(12)14;/h1-4,7-8,10H,5-6,9H2,(H,22,23);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVYMVLTWIBGEMC-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CC=C(C3=CC=CC=C23)N4C(=NN=C4Br)SCC(=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13BrN3NaO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1151516-14-1
Record name Lesinurad sodium [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1151516141
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name LESINURAD SODIUM
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/25UH266CV3
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

Aqueous sodium hydroxide solution (1M, 2.0 mL, 2.0 mmol) was added dropwise over 5 min to a solution of 2-(5-bromo-4-(1-cyclopropylnaphthalen-4-yl)-4H-1,2,4-triazol-3-ylthio)acetic acid (810 mg, 2.0 mmol) in ethanol (10 mL) at 10° C. The mixture was stirred at 10° C. for a further 10 min. Volatile solvents were removed in vacuo to dryness to provide sodium 2-(5-bromo-4-(4-cyclopropylnaphthalen-1-yl)-4H-1,2,4-triazol-3-ylthio)acetate as a solid (850 mg, 100%).
Quantity
2 mL
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One

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